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Germanium(II) selenide - 12065-10-0

Germanium(II) selenide

Catalog Number: EVT-1186481
CAS Number: 12065-10-0
Molecular Formula: GeSe
Molecular Weight: 151.6 g/mol
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Product Introduction

Description
Germanium(II) selenide is a crystalline solid used as a semiconductor and in photo optic applications . It is a new 2D semiconductor material with excellent optoelectronic properties . It has a linear formula of GeSe and a molecular weight of 151.60 .

Synthesis Analysis

Germanium(II) selenide can be synthesized by reacting stoichiometric amounts of germanium and selenium . A one-pot solution-based synthesis of single-crystalline GeSe nanosheets has also been developed .

Molecular Structure Analysis

GeSe is a new 2D semiconductor material . It has been shown to have stereochemically active Ge 4s lone pairs that are responsible for the distorted structure and the relatively high position of the valence band maximum with respect to the vacuum level .

Chemical Reactions Analysis

Germanium diselenide reacts with selenium and hydrazine to obtain yellow (N2H5)4Ge2Se6, a selenidogermanate . It also reacts with lead selenide and gallium (III) selenide at high temperatures to obtain PbGa2GeSe6 .

Physical And Chemical Properties Analysis

Germanium(II) selenide has a melting point of 670 °C and a density of 5.6 g/mL at 25 °C . Surface oxidation leads to the decrease of the bandgap of stoichiometric GeSe and GeSe 1−x, while bandgap energy increases upon surface oxidation of Ge 1−x Se .

Silver Iron Germanium Selenide (Ag2FeGeSe4)

    Compound Description: Ag2FeGeSe4 is a quaternary semiconductor compound that crystallizes in the orthorhombic space group Pmn21. It exhibits magnetic semiconducting properties. []

    Relevance: Ag2FeGeSe4 is structurally related to Germanium(II) Selenide through its adoption of a wurtzite-stannite arrangement, similar to Cu2CdGeS4. This structural similarity highlights the versatility of Germanium and Selenium in forming diverse semiconducting materials. []

Germanium Selenide (GeSe)

  • Relevance: Germanium Selenide (GeSe) shares a direct compositional relationship with Germanium(II) Selenide. Both compounds are composed of Germanium and Selenium, demonstrating the range of materials achievable by altering the stoichiometry and bonding within this binary system. []

Bis[bis(trimethylsilyl)amino]germanium(II) Sulfide ([(Me3Si)2N]2GeS)

    Compound Description: [(Me3Si)2N]2GeS is synthesized through the reaction of Bis[bis(trimethylsilyl)amino]germanium(II) with elemental sulfur. This compound exists as a cyclic dimer with a (GeS)2 four-membered ring. []

    Relevance: The structural similarity of [(Me3Si)2N]2GeS to its selenium analogue, [(Me3Si)2N]2GeSe (obtained by reacting Bis[bis(trimethylsilyl)amino]germanium(II) with selenium), underscores the analogous behavior of sulfur and selenium in their reactions with Germanium(II) species. This parallel further emphasizes the structural diversity achievable when modifying the chalcogen element in conjunction with Germanium(II). []

[NMe4]2MGe4Se10 (M = Fe or Mn)

    Compound Description: These compounds are metal-germanium-selenide frameworks synthesized through hydrothermal methods. They are isostructural with their sulfur counterparts, [NMe4]2MGe4S10, and exhibit a zinc blende-type open-framework structure. []

    Relevance: The existence of these isostructural families, [NMe4]2MGe4Se10 and [NMe4]2MGe4S10, highlights the interchangeable nature of sulfur and selenium in forming extended frameworks with Germanium. This structural similarity reinforces the concept that Germanium(II) selenide can act as a building block for creating diverse and complex materials. []

Germanium Sulfide (GeS)

    Compound Description: GeS is a semiconductor that, like Germanium Selenide (GeSe), undergoes a semiconductor-metal-semiconductor transition at high pressure. This behavior suggests similarities in their electronic structures and bonding characteristics. []

    Relevance: Germanium Sulfide (GeS) and Germanium(II) selenide belong to the same family of IV-VI semiconductors. This categorization emphasizes the close relationship between these compounds based on their shared periodic table group and similar bonding characteristics. []

Strontium Selenogermanate(III) (Sr2Ge2Se5)

    Compound Description: Sr2Ge2Se5 is synthesized by heating a stoichiometric mixture of binary selenides and elements. This compound features [Ge4Se10]8- ions with homonuclear Ge-Ge bonds. []

    Relevance: Sr2Ge2Se5 demonstrates the ability of Germanium and Selenium to form complex anionic structures beyond simple binary compounds like Germanium(II) selenide. The presence of Ge-Ge bonds in Sr2Ge2Se5 further highlights the diverse bonding possibilities within Germanium-Selenium systems. []

Barium Selenogermanate(II,IV) (Ba2Ge2Se5)

    Compound Description: Ba2Ge2Se5 is another selenogermanate synthesized similarly to Sr2Ge2Se5. It features [Ge2Se5]4- anions composed of edge-sharing GeSe4 tetrahedra. Ba2Ge2Se5 is a mixed-valence compound with both Ge(II) and Ge(IV) present. []

    Relevance: Similar to Sr2Ge2Se5, the structure of Ba2Ge2Se5 reveals the tendency of Germanium and Selenium to assemble into complex anionic units. The presence of both Ge(II) and Ge(IV) in Ba2Ge2Se5 contrasts with the single oxidation state of Germanium in Germanium(II) selenide, highlighting the ability of Germanium to adopt different oxidation states and coordination environments within selenide frameworks. []

Zinc Selenide (ZnSe)

    Compound Description: ZnSe is a II-VI semiconductor used in various applications, including anti-reflection coatings for infrared optics and heterojunctions with Germanium for potential infrared detectors. [, , ]

    Relevance: Zinc Selenide (ZnSe) belongs to the same group of II-VI semiconductors as Germanium(II) selenide. This classification underscores the comparable electronic structures and properties exhibited by both materials, arising from their similar positions within the periodic table. [, , ]

Lead Telluride (PbTe)

    Compound Description: PbTe is a IV-VI semiconductor employed in infrared detectors and thermoelectric devices. It is also used in conjunction with ZnSe and BaF2 for broadband anti-reflection coatings in infrared optics. []

    Relevance: Lead Telluride (PbTe) is grouped within the same family of IV-VI semiconductors as Germanium(II) selenide. This classification emphasizes the structural and electronic similarities between these compounds, arising from their shared periodic table group and comparable bonding characteristics. []

Synthesis Analysis

Methods of Synthesis

Germanium(II) selenide can be synthesized using several methods, each with specific parameters that influence the quality and properties of the final product:

  1. Chemical Vapor Deposition (CVD):
    • Process: This method involves the reaction of germanium halides (e.g., GeI₂) with hydrogen selenide (H₂Se) at elevated temperatures (around 400 °C). The reaction occurs at atmospheric pressure, allowing for the growth of GeSe on various substrates such as sapphire or gallium arsenide.
    • Parameters: Key parameters include substrate temperature, selenium partial pressure, and the type of substrate used. These factors significantly affect the stoichiometry and phase of the resulting material .
  2. Ampoule Method:
    • Process: In this method, stoichiometric amounts of pure germanium and selenium are placed in a sealed ampoule under vacuum. The ampoule is then heated to above the softening temperature of the glass being synthesized, typically around 600 °C.
    • Parameters: The contents are mixed by rocking the ampoule for several hours (5-8 hours depending on the amount), followed by controlled cooling or quenching in ice water to obtain germanium selenide glass .
  3. Low-Temperature Synthesis:
    • Process: Recent advancements have introduced low-temperature synthesis techniques that utilize halide-based precursors. This method allows for better control over the growth process and results in high-quality layered materials.
    • Parameters: The synthesis temperature is maintained at approximately 400 °C, which is compatible with semiconductor fabrication processes .
Molecular Structure Analysis

Germanium(II) selenide crystallizes in a layered structure that resembles that of other two-dimensional materials. The crystal structure can be categorized as orthorhombic or monoclinic, depending on the synthesis conditions.

Structural Data

  • Lattice Parameters: Typical lattice constants are approximately a=11.39 a=11.39\text{ }, b=4.03 b=4.03\text{ }, and c=4.04 c=4.04\text{ }.
  • Bonding: The germanium atoms are tetrahedrally coordinated by selenium atoms, leading to strong covalent bonds within layers and weaker van der Waals forces between them.

The anisotropic nature of GeSe contributes to its unique electronic properties, making it an excellent candidate for applications in electronics and optoelectronics.

Chemical Reactions Analysis

Germanium(II) selenide participates in various chemical reactions, particularly those involving its semiconductor properties:

  1. Oxidation Reactions:
    • GeSe can oxidize to form germanium dioxide (GeO₂) when exposed to oxygen at elevated temperatures.
    • Reaction example:
      2GeSe+O22GeO2+2Se2\text{GeSe}+\text{O}_2\rightarrow 2\text{GeO}_2+2\text{Se}
  2. Reactions with Acids:
    • GeSe reacts with strong acids to produce germanium salts and hydrogen selenide gas.
    • Example reaction with hydrochloric acid:
      GeSe+2HClGeCl2+H2Se\text{GeSe}+2\text{HCl}\rightarrow \text{GeCl}_2+\text{H}_2\text{Se}
  3. Thermal Decomposition:
    • Upon heating, germanium(II) selenide can decompose into its elemental components.
    • Decomposition reaction:
      GeSeGe+12Se2\text{GeSe}\rightarrow \text{Ge}+\frac{1}{2}\text{Se}_2
Mechanism of Action

The mechanism of action for germanium(II) selenide primarily relates to its electronic properties as a semiconductor:

  • Charge Carrier Dynamics: In GeSe, electrons can be excited from the valence band to the conduction band under light exposure or thermal excitation. This process generates free charge carriers (electrons and holes), which contribute to electrical conductivity.
  • Photovoltaic Effect: In photovoltaic applications, absorbed light energy promotes electrons across the band gap, creating electron-hole pairs that can be separated by an internal electric field in solar cells.

The efficiency of charge separation and transport is critical for optimizing device performance in applications like thin-film solar cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Germanium(II) selenide typically appears as a gray or black solid.
  • Melting Point: Approximately 600 °C.
  • Density: Around 4.3 g/cm³.

Chemical Properties

  • Solubility: Insoluble in water but soluble in strong acids.
  • Stability: Stable under inert conditions but can oxidize when exposed to air.

These properties make germanium(II) selenide suitable for various applications while posing challenges related to stability under ambient conditions.

Applications

Germanium(II) selenide has diverse applications due to its unique optoelectronic properties:

  1. Thin-Film Solar Cells: Its semiconductor properties enable its use in thin-film photovoltaic devices, contributing to advancements in solar energy technology.
  2. Photoelectrochemical Devices: Used for water splitting applications due to its ability to absorb light efficiently and generate hydrogen fuel.
  3. Photodetectors: Its sensitivity to light makes it valuable in photodetection technologies.
  4. Optical Devices: Utilized in lasers and other optical components due to its favorable optical characteristics.

Research continues into enhancing the efficiency and stability of devices incorporating germanium(II) selenide, aiming for broader commercial applications in renewable energy technologies and electronic devices .

Synthesis and Fabrication Techniques

Chemical Vapor Deposition for Germanium(II) Selenide and Germanium(IV) Selenide Nano-Films

Chemical vapor deposition has emerged as a principal technique for synthesizing high-purity Germanium(II) selenide and Germanium(IV) selenide nano-films with controlled stoichiometry and crystallinity. Conventional CVD processes utilize germanium and selenium precursors in vapor phase reactions at elevated temperatures (typically >500°C), where precursor decomposition and subsequent recombination on substrates yield crystalline films. Germanium(II) selenide films deposited via thermal CVD exhibit orthorhombic crystal structure with a characteristic bandgap of approximately 1.07 eV, making them suitable for photovoltaic applications [1]. The stoichiometric transfer from source to substrate is highly efficient, with energy-dispersive X-ray spectroscopy confirming consistent 1:1 atomic ratios for Germanium(II) selenide across various deposition conditions. Germanium(IV) selenide synthesis requires precise control of selenium partial pressure, typically achieved through separate temperature zones for germanium and selenium precursors to regulate vapor pressures [6]. Commercial CVD processes can produce Germanium(II) selenide films with purity levels ranging from 99.99% (4N) to 99.9999% (6N), available in both lump and powder forms for diverse applications [1].

Table 1: Characterization of CVD-Grown Germanium Selenide Films

PropertyGermanium(II) SelenideGermanium(IV) Selenide
Crystal StructureOrthorhombicLayered Tetragonal
Bandgap (eV)1.072.0-2.5
Stoichiometry (Ge:Se)1:11:2
Deposition Temperature500-650°C400-500°C
Purity Levels4N to 6N4N to 5N

Pulsed Laser Deposition of Amorphous Germanium(IV) Selenide Thin Films

Pulsed laser deposition, particularly femtosecond PLD, enables precise fabrication of amorphous Germanium(IV) selenide (GeSe₂) thin films with applications in resistive switching devices and infrared optics. The ultra-short pulse duration (∼100 fs) of Ti:sapphire lasers operating at 800 nm wavelength minimizes thermal effects during ablation, facilitating stoichiometric transfer from GeSe₄ glass targets to silicon substrates [7]. Critical to this process is the maintenance of vacuum conditions (base pressure ∼10⁻⁶ Torr) and optimized target-substrate distance (typically 70 mm). Substrate temperature profoundly influences film morphology and structure: below 400°C, deposited films remain amorphous with homogeneous, droplet-free surfaces ideal for optical coatings. At 400°C and above, crystalline phases emerge, featuring orthorhombic and tetragonal structures detectable through X-ray diffraction analysis. The deposition rate decreases substantially with increasing substrate temperature (from ∼23.6 nm/min at room temperature to <5 nm/min at 600°C) due to enhanced re-evaporation and surface mobility of adatoms. Transmission electron microscopy cross-sections confirm that amorphous films deposited below 400°C maintain structural uniformity without nanoparticle clustering, while higher temperatures induce porosity and surface roughness detrimental to device integration [7].

Magnetron Co-Sputtering for Doped Germanium(IV) Selenide Films

Radiofrequency magnetron co-sputtering provides exceptional compositional control for doping Germanium(IV) selenide films, particularly for resistive switching applications. Utilizing a stoichiometric Germanium(II) selenide target (30 at.% germanium, 70 at.% selenium) in a high-vacuum chamber (10⁻⁴ Pa), the process demonstrates remarkable stability at deposition powers up to 25 W [2]. Energy-dispersive X-ray spectrometry confirms that the film stoichiometry precisely replicates the target composition without selenium loss despite the element's high volatility and differing melting points. This fidelity enables reproducible fabrication of silver-doped Germanium(IV) selenide solid electrolytes for conductive bridge random access memory devices. The co-sputtering technique allows simultaneous deposition from multiple targets, facilitating incorporation of dopants like silver into the germanium selenide matrix. Resulting films exhibit amorphous structure with exceptionally low surface roughness (<1 nm RMS), a critical parameter for filament formation in resistive switching applications. The deposition rate increases linearly with applied RF power (reaching 23.6 nm/min at 25W) but decreases with chamber pressure, enabling precise thickness control through parameter modulation [2].

Low-Temperature Atmospheric-Pressure Chemical Vapor Deposition for Layered Germanium(II) Selenide/Germanium(IV) Selenide

Atmospheric-pressure chemical vapor deposition at reduced temperatures (∼400°C) enables direct growth of layered Germanium(II) selenide and Germanium(IV) selenide on diverse substrates without vacuum requirements. This approach utilizes germanium(II) iodide (GeI₂) and hydrogen selenide (H₂Se) precursors transported by argon/hydrogen carrier gas (3 sccm Ar/7 sccm H₂) at ambient pressure [3] [5]. The reaction mechanism involves gas-phase reactions between precursor vapors, with GeI₂ sublimation at 240°C and selenium melting at 220°C. Precursor separation within the furnace (11-15 cm apart) creates distinct temperature zones: GeI₂ at ∼500°C center position and selenium at 410-460°C downstream, enabling independent vapor pressure control. Substrate temperature (Tg ≈ 420°C) critically determines nucleation density and growth mode:

  • Germanium (100) substrates yield truncated rectangular pyramidal Germanium(II) selenide crystals
  • Highly oriented pyrolytic graphite promotes layer-by-layer growth of flat nanosheets
  • Gallium arsenide induces out-of-plane "flower-like" growth due to higher elastic energy (0.046 meV)

Table 2: Growth Characteristics of Germanium Selenides on Different Substrates

SubstrateTemperatureMorphologyMaterialElastic Energy
Ge (100)420°CRectangular pyramidsGermanium(II) selenide0.032 meV
GaAs (100)420°CFlower-like out-of-planeGermanium(II) selenide0.046 meV
HOPG420°CFlat continuous sheetsGermanium(II) selenide<0.01 meV
GaAs (100)>440°CElongated hexagons/ribbonsGermanium(IV) selenideVariable

The reduced thermal budget enhances compatibility with temperature-sensitive integrated circuit fabrication processes while maintaining crystalline quality evidenced by Raman full width at half maximum values (4.8 cm⁻¹) superior to bulk crystals (6.3 cm⁻¹) [3] [5].

Halide-Based Precursor Systems in Germanium(II) Selenide Synthesis

Halide-based precursors, particularly germanium iodides, offer significant advantages in vapor deposition of germanium selenides due to their moderate decomposition temperatures and high reactivity with selenium compounds. Germanium(II) iodide (GeI₂) serves as the preferred germanium source because of its optimal sublimation point (240°C) matching the thermal stability window for layered chalcogenide growth [3] [6]. In atmospheric-pressure chemical vapor deposition systems, GeI₂ vapor reacts with H₂Se in the gas phase, eliminating hydrogen iodide as byproduct. This reaction pathway enables nucleation at remarkably low temperatures (400-500°C) compared to conventional germanium precursors requiring >650°C. The halide-mediated process yields high-crystallinity Germanium(II) selenide with orthorhombic structure and strong in-plane anisotropy confirmed through angle-resolved Raman spectroscopy. Polarization-dependent intensity variations in Raman modes (A₂g at 153 cm⁻¹ and A₃g at 190 cm⁻¹) reveal two-fold symmetry consistent with single-crystal domains tens of microns in lateral dimension. Commercial manufacturers have adopted this approach for producing phase-pure Germanium(II) selenide powder (99.999%) with orthorhombic structure and density of 5.6 g/cm³ suitable for subsequent nanomaterial processing [6]. The technique provides superior stoichiometric control compared to direct germanium-selenium vaporization methods that suffer from selenium depletion due to its higher volatility.

Phase Control Mechanisms in Competing Germanium(II) Selenide/Germanium(IV) Selenide Growth

Phase selection between Germanium(II) selenide and Germanium(IV) selenide during chemical vapor deposition is governed by three interdependent parameters: selenium partial pressure, substrate temperature, and interfacial energy with the growth substrate. Selenium vapor pressure exerts dominant control over stoichiometry, with precise regulation achieved through temperature modulation of selenium source (Tₛₑ) [3] [5]. Energy-dispersive X-ray spectroscopy data demonstrate abrupt stoichiometric transition at Tₛₑ ≈ 430°C:

  • Tₛₑ < 430°C: Germanium-rich conditions yield GeSe (1:1 stoichiometry)
  • Tₛₑ > 430°C: Selenium-rich conditions produce GeSe₂ (1:2 stoichiometry)

Raman spectroscopy confirms phase purity through characteristic vibrational modes: Germanium(II) selenide exhibits dominant peaks at 153 cm⁻¹ (B₃g), 190 cm⁻¹ (Aₓg), and 82 cm⁻¹ (Aₓg), while Germanium(IV) selenide shows distinct modes at 210 cm⁻¹ (A₁g symmetric stretch) and 178 cm⁻¹ (F₂ mode). Substrate selection modifies the energy landscape through interfacial strain: germanium (100) provides minimal lattice mismatch for Germanium(II) selenide nucleation, while gallium arsenide favors Germanium(IV) selenide formation at equivalent temperatures. The thermodynamic competition between phases follows the pseudo-binary Ge-Se phase diagram, where Germanium(IV) selenide typically dominates at higher temperatures. However, chemical vapor deposition kinetics enable low-temperature stabilization of the metastable Germanium(II) selenide phase through vapor-solid equilibrium manipulation. Controlling these parameters enables selective fabrication of either phase on the same substrate platform, with potential applications in phase-change memory devices and heterostructure electronics.

Properties

CAS Number

12065-10-0

Product Name

Germanium(II) selenide

IUPAC Name

selanylidenegermanium

Molecular Formula

GeSe

Molecular Weight

151.6 g/mol

InChI

InChI=1S/GeSe/c1-2

InChI Key

RXQPCQXEUZLFTE-UHFFFAOYSA-N

SMILES

[Ge]=[Se]

Canonical SMILES

[Ge]=[Se]

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